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Introduction

The F19 monoclonal antibody is a murine IgG1 antibody that specifically targets the Fibroblast
Activation Protein (FAP), a cell surface serine protease. FAP is highly expressed on reactive
stromal fibroblasts in the microenvironment of a wide range of epithelial cancers, including
colorectal, breast, and lung carcinomas, while its expression in normal adult tissues is limited.
[11[2][3][4] This differential expression profile makes FAP an attractive target for cancer
diagnosis and therapy. The F19 antibody was one of the first reagents developed to identify
and target FAP-positive cells.[1] This document provides a comprehensive overview of the
discovery, characterization, and experimental data associated with the F19 antibody clone and
its derivatives. Although the user requested information on "FA19-1," our extensive search
yielded no antibody with this specific designation. The close similarity in nomenclature
suggests that the query likely refers to the well-documented F19 antibody.

Discovery of the F19 Antibody Clone

The F19 antibody was generated by immunizing mice with cultured fibroblasts and subsequent
screening for reactivity with cell surface antigens of these cells and tumor stromal fibroblasts.[1]
The hybridoma cell line producing the F19 antibody has been deposited with the American
Type Culture Collection (ATCC) under the accession number HB-8269.[5] The antibody is of
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the murine 1gG1, kappa light chain isotype.[5] The development of the F19 antibody was pivotal
in the initial identification and characterization of the Fibroblast Activation Protein (FAP), initially
referred to as the F19 antigen.[1][6]

Characterization of the F19 Antibody

The F19 antibody recognizes the alpha subunit of FAP (FAPQ), a 95 kDa protein.[4] FAPa
forms a complex with a 105 kDa beta subunit (FAP), though the F19 epitope is located on the
FAPa subunit.[4] The F19 antibody has been extensively used in various immunoassays to
detect FAP expression in cell lines and tissue samples.

Binding Affinity

While the precise binding affinity (Kd) of the original murine F19 monoclonal antibody is not
readily available in the public domain, humanized single-chain Fv (scFv) fragments derived
from the F19 clone have been generated and characterized. These humanized scFv fragments,
which retain the F19 epitope specificity, have demonstrated affinities in the nanomolar range.
For instance, the scFv 34 and scFv 18 clones showed affinities of 6 nM for cell membrane-
bound FAP.[7]

Quantitative Data Summary

The following tables summarize the available quantitative data for the F19 antibody and its
derivatives.

Table 1: In Vivo Biodistribution and Targeting of *3-
labeled F19 mADb in Patients with Hepatic Metastases

from Colorectal Carcinomal3]

Parameter Value Range
Tumor-to-Liver Ratio (at surgery) Upto21:1
Tumor-to-Serum Ratio (at surgery) Upto9:1

% Injected Dose per gram of Tumor 0.001% - 0.016%

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.cellosaurus.org/CVCL_K209
https://pmc.ncbi.nlm.nih.gov/articles/PMC5078111/
https://www.mdpi.com/1999-4923/16/3/345
https://pubmed.ncbi.nlm.nih.gov/7519584/
https://pubmed.ncbi.nlm.nih.gov/7519584/
https://pubmed.ncbi.nlm.nih.gov/11291052/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15616171?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Table 2: Population Pharmacokinetics of *3'l-labeled F19

bin C ients[2]

Parameter Mean Value
Total Serum Clearance 109 ml/h
Volume of Distribution (Central Compartment) 31L
Volume of Distribution (Steady State) 49 1L
Terminal Half-life 38 hours

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of
the F19 antibody. These protocols are based on standard laboratory procedures and
information gathered from various sources describing the application of the F19 antibody.

Immunohistochemistry (IHC) for FAP Detection in
Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues

This protocol describes the use of the F19 antibody for the detection of FAP in FFPE tissue
sections.

o Deparaffinization and Rehydration:

[¢]

Immerse slides in Xylene: 2 x 5 minutes.

o

Immerse in 100% Ethanol: 2 x 3 minutes.

Immerse in 95% Ethanol: 1 minute.

o

Immerse in 80% Ethanol: 1 minute.

[¢]

[e]

Rinse in distilled water for 5 minutes.[8]

e Antigen Retrieval:
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o Immerse slides in a slide container with 10 mM Sodium Citrate buffer (pH 6.0) with 0.05%
Tween 20.

o Heat the container in a steamer for 30 minutes.

o Allow slides to cool in the buffer for 30 minutes at room temperature.[8]

» Blocking:

o

Wash slides 2 x 5 minutes in Phosphate Buffered Saline (PBS).

[¢]

Block endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide in
methanol for 40 minutes.

Wash slides 2 x 5 minutes in PBS.

[¢]

[e]

Incubate sections in a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at
room temperature in a humidified chamber.[8]

e Primary Antibody Incubation:

o Dilute the F19 primary antibody to its optimal concentration in the blocking buffer.

o Incubate the slides with the diluted F19 antibody overnight at 4°C in a humidified chamber.

e Secondary Antibody Incubation and Detection:

Wash slides 3 x 5 minutes in PBS.

o

[e]

Incubate with a biotinylated secondary antibody (e.g., goat anti-mouse 1gG) for 1 hour at
room temperature.

Wash slides 3 x 5 minutes in PBS.

[e]

o

Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.

Wash slides 3 x 5 minutes in PBS.

[¢]
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o Develop the color using a peroxidase substrate kit (e.g., DAB) and monitor under a
microscope.

o Stop the reaction by immersing the slides in distilled water.

o Counterstaining, Dehydration, and Mounting:

[e]

Counterstain with hematoxylin for 30 seconds.

Rinse with water.

o

[¢]

Dehydrate through graded ethanol series and xylene.

[¢]

Mount with a permanent mounting medium.[8]

Western Blotting for FAP Detection

This protocol outlines the detection of FAP in cell lysates or tissue homogenates using the F19
antibody.

e Sample Preparation:

o Prepare protein lysates from cells or tissues using a suitable lysis buffer (e.g., RIPA buffer)
containing protease inhibitors.

o Determine the protein concentration of the lysates using a protein assay (e.g., BCA
assay).

o SDS-PAGE:
o Load 20-30 pg of protein per lane on an SDS-polyacrylamide gel.
o Run the gel until the dye front reaches the bottom.

» Protein Transfer:

o Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using
a wet or semi-dry transfer system.[9]
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Blocking:

o Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1%
Tween 20 (TBST) for 1 hour at room temperature.[10]

Primary Antibody Incubation:

o Incubate the membrane with the F19 antibody diluted in the blocking buffer overnight at
4°C with gentle agitation.

Secondary Antibody Incubation:
o Wash the membrane 3 x 10 minutes with TBST.

o Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-
mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[10]

Detection:

o Wash the membrane 3 x 10 minutes with TBST.
o Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

o Detect the signal using X-ray film or a digital imaging system.

Flow Cytometry for Cell Surface FAP Detection

This protocol describes the use of the F19 antibody to detect FAP expression on the surface of

cells.

o Cell Preparation:
o Harvest cells and wash them with ice-cold PBS containing 1% BSA (FACS buffer).
o Resuspend the cells to a concentration of 1x10° cells/mL in FACS buffer.

e Antibody Staining:

o Aliquot 100 pL of the cell suspension into flow cytometry tubes.
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o Add the F19 antibody (or a fluorescently conjugated version) at the predetermined optimal
concentration.

o Incubate for 30-60 minutes on ice in the dark.

o (Optional) If the primary antibody is not conjugated, wash the cells twice with FACS buffer
and incubate with a fluorescently labeled secondary antibody for 30 minutes on ice in the
dark.

o Data Acquisition:

Wash the cells twice with FACS buffer.

[e]

[e]

Resuspend the cells in 500 pL of FACS buffer.

o

Acquire data on a flow cytometer.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways
associated with the F19 antibody's target, FAP, and a typical experimental workflow for
antibody characterization.
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Caption: FAP-mediated signaling pathways promoting tumor progression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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